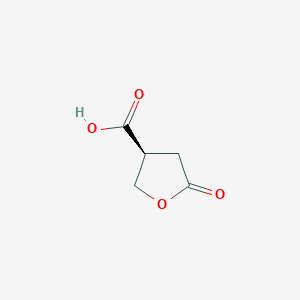

(3S)-5-Oxooxolane-3-carboxylic acid

Description

Contextualizing Lactone-Carboxylic Acid Motifs in Organic Chemistry

Lactone-carboxylic acid motifs are prevalent structural features in a vast array of natural products and biologically active compounds. Lactones are cyclic esters formed by the intramolecular esterification of a hydroxycarboxylic acid. britannica.compearson.comwikipedia.org The combination of a lactone ring and a carboxylic acid group within the same molecule creates a bifunctional platform, allowing for a diverse range of chemical transformations.

These motifs are key components in many pharmaceuticals and agrochemicals. cymitquimica.com The reactivity of the carboxylic acid allows for modifications such as amidation or esterification, while the lactone can undergo ring-opening reactions to introduce new functionalities. This dual reactivity makes compounds bearing this motif highly valuable in the construction of complex molecular architectures. For instance, the selective functionalization of C-H bonds in carboxylic acids to form lactones is a powerful strategy for increasing molecular complexity. acs.org

Significance of Chiral Oxooxolane Structures in Synthetic Strategy

The term "oxooxolane" refers to a five-membered lactone ring, also known as a γ-butyrolactone. wikipedia.org The presence of a chiral center, as indicated by the "(3S)" designation in (3S)-5-Oxooxolane-3-carboxylic acid, is of paramount importance in modern synthetic chemistry. Chirality, or the "handedness" of a molecule, is a critical factor in the biological activity of many pharmaceutical compounds.

Utilizing chiral building blocks like this compound allows chemists to construct enantiomerically pure target molecules. cymitquimica.comnih.gov This is crucial because different enantiomers of a drug can have vastly different, and sometimes undesirable, biological effects. The synthesis of chiral structures can be approached through various methods, including the use of chiral auxiliaries, asymmetric catalysis, and the desymmetrization of prochiral molecules. nih.govnsf.govmdpi.com The inherent chirality of this compound makes it an attractive starting material for asymmetric synthesis, providing a direct route to specific stereoisomers.

Overview of Research Trajectories for this compound

Research involving this compound and related structures is multifaceted, primarily focusing on its application as a versatile building block in organic synthesis. Current investigations are exploring its use in the synthesis of novel therapeutic agents and complex natural products.

One significant research trajectory involves leveraging the compound's bifunctionality for the creation of diverse molecular scaffolds. For example, the carboxylic acid can be transformed into an amide, while the lactone can be opened to yield a diol, providing multiple points for further chemical elaboration. Additionally, its chiral nature is being exploited in the development of new asymmetric synthetic methodologies. Researchers are continuously exploring new reactions and transformations of this and similar chiral lactones to access novel chemical space and develop efficient routes to valuable target molecules.

Structure

3D Structure

Properties

CAS No. |

4694-66-0 |

|---|---|

Molecular Formula |

C5H6O4 |

Molecular Weight |

130.10 g/mol |

IUPAC Name |

(3S)-5-oxooxolane-3-carboxylic acid |

InChI |

InChI=1S/C5H6O4/c6-4-1-3(2-9-4)5(7)8/h3H,1-2H2,(H,7,8)/t3-/m0/s1 |

InChI Key |

ONSWFYLALGXCIQ-VKHMYHEASA-N |

Isomeric SMILES |

C1[C@@H](COC1=O)C(=O)O |

Canonical SMILES |

C1C(COC1=O)C(=O)O |

Origin of Product |

United States |

Stereochemical Aspects and Nomenclature of 3s 5 Oxooxolane 3 Carboxylic Acid

Elucidation of the (3S) Configuration

The designation "(3S)" specifies the absolute configuration at the chiral carbon atom, which is the carbon at position 3 of the oxolane ring. This configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules, a system used to unequivocally name stereoisomers of a molecule. wikipedia.org

To assign the configuration, the four groups attached to the chiral center (C3) must be ranked based on atomic number. youtube.com The groups attached to C3 in (3S)-5-Oxooxolane-3-carboxylic acid are:

-COOH (Carboxylic acid group)

-C(=O)O- (Part of the lactone ring, specifically the C2-O1-C5 segment)

-CH2- (Part of the lactone ring, specifically the C4 methylene (B1212753) group)

-H (Hydrogen atom)

The priority is assigned by comparing the atomic numbers of the atoms directly bonded to the chiral center. vanderbilt.edu

The oxygen atom in the ring has a higher atomic number than the carbon atoms of the carboxylic acid and the methylene group. However, the CIP rules require looking at the atoms attached to the atoms bonded to the chiral center when there is a tie.

The carboxylic acid group (-COOH) is given higher priority than the other ring carbon (C4). In the -COOH group, the carbon is double-bonded to one oxygen and single-bonded to another, which is treated as being bonded to three oxygen atoms.

The C2 atom within the ring is bonded to an oxygen (O1) and is part of a carbonyl group (C=O), giving it a higher priority than the C4 atom, which is bonded to two hydrogen atoms.

The hydrogen atom attached to C3 has the lowest atomic number and thus the lowest priority. youtube.com

With the priorities established, the molecule is oriented so that the lowest-priority group (the hydrogen atom) points away from the viewer. The sequence from the highest priority group to the third highest priority group is then observed. In the case of this compound, this sequence follows a counter-clockwise direction, which, by convention, is designated as the "S" configuration (from the Latin sinister, meaning left). youtube.com

Isomeric Considerations within the Oxooxolane-Carboxylic Acid Family

This compound belongs to a family of related isomers. A molecule with 'n' stereocenters will typically have 2^n stereoisomers. wikipedia.org Since this compound has one chiral center, it exists as a pair of enantiomers.

(3R)-5-Oxooxolane-3-carboxylic acid: This is the enantiomer of the (3S) form. It is a non-superimposable mirror image and will rotate plane-polarized light in the opposite direction.

Racemic Mixture: A 1:1 mixture of the (3S) and (3R) enantiomers is known as a racemate and is optically inactive.

Beyond enantiomers, positional isomers also exist within the oxooxolane-carboxylic acid family. In these isomers, the carboxylic acid group is attached to a different carbon atom of the oxolane ring.

(2S)-5-oxooxolane-2-carboxylic acid and (2R)-5-oxooxolane-2-carboxylic acid: In these isomers, the carboxylic acid group is located at the C2 position. These are also chiral and exist as a pair of enantiomers. nih.govchemicalbook.com 5-Oxotetrahydrofuran-2-carboxylic acid is described as a gamma-lactone that results from the formal intramolecular condensation of the hydroxy group of 2-hydroxyglutaric acid with the carboxy group at position 5. nih.gov

Below is an interactive table comparing these isomers.

| Compound Name | Position of Carboxylic Acid | Chirality | Relationship to this compound |

| This compound | C3 | Yes (S) | Reference Compound |

| (3R)-5-Oxooxolane-3-carboxylic acid | C3 | Yes (R) | Enantiomer |

| 5-Oxooxolane-2-carboxylic acid | C2 | Yes | Positional Isomer |

Standardization of Nomenclature in Academic Literature

The systematic naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC). For carboxylic acids, the IUPAC system typically adds the suffix "-oic acid" to the name of the parent alkane. iupac.org However, for cyclic systems where the carboxyl group is attached to a ring, the suffix "-carboxylic acid" is appended to the name of the ring. iupac.org

The parent heterocyclic ring in this compound is tetrahydrofuran (B95107), which is also systematically named oxolane. wikipedia.org The "5-oxo" prefix indicates a ketone functional group (a carbonyl group) at the C5 position of the ring. Therefore, the preferred IUPAC name (PIN) is This compound .

In academic literature and chemical databases, several synonyms may be encountered. This can arise from different naming conventions or historical usage. The consistent use of IUPAC nomenclature is essential for clear communication and to avoid ambiguity. iupac.org

The table below lists various names found for the compound and its close relatives, illustrating the importance of standardized nomenclature.

| Compound | Systematic IUPAC Name | Common Synonyms |

| This compound | This compound | (S)-5-Oxotetrahydrofuran-3-carboxylic acid |

| (3R)-5-Oxooxolane-3-carboxylic acid | (3R)-5-Oxooxolane-3-carboxylic acid | (R)-5-Oxotetrahydrofuran-3-carboxylic acid bldpharm.com |

| 5-Oxooxolane-2-carboxylic acid | 5-Oxooxolane-2-carboxylic acid | 5-Oxotetrahydrofuran-2-carboxylic acid nih.gov, 2-Hydroxyglutaric acid gamma-lactone nih.gov |

Advanced Synthetic Methodologies for 3s 5 Oxooxolane 3 Carboxylic Acid

Asymmetric Synthesis Approaches

The generation of the stereocenter at the C3 position is the critical challenge in synthesizing (3S)-5-Oxooxolane-3-carboxylic acid. Asymmetric synthesis provides the most direct routes to the enantiomerically pure compound.

Enantioselective Catalysis in Oxooxolane Ring Formation

Enantioselective catalysis offers an elegant method for establishing chirality during the formation of the γ-butyrolactone ring. These strategies employ a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. While direct catalytic asymmetric synthesis of the title compound is not extensively documented, several powerful catalytic methods for constructing substituted chiral γ-butyrolactones have been developed and represent viable strategies.

Key approaches include:

Asymmetric Michael Additions: Organocatalyzed asymmetric Michael additions are a powerful tool. For instance, the addition of various nucleophiles to α,β-unsaturated precursors, catalyzed by chiral amines or squaramides, can generate highly functionalized lactams and lactones with excellent enantioselectivity. rsc.orgnih.gov A pivotal strategy involves the asymmetric Michael addition catalyzed by a chiral diphenylprolinol silyl (B83357) ether. nih.gov

Catalytic Asymmetric Cyclizations: Photocatalysis has enabled novel cyclization cascades. For example, an organic dye photocatalyzed lactonization–alkynylation of homoallylic cesium oxalates can produce functionalized lactones through the formation of two new C-C bonds under mild conditions. acs.org Similarly, the synthesis of γ-butyrolactones with chiral quaternary centers has been achieved via catalytic asymmetric Mukaiyama-Michael additions. researchgate.net

| Catalytic System | Reaction Type | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| (S)-Diphenylprolinol silyl ether | Michael Addition | PMB (R)-glycidyl ether derivative | Leads to multifunctionalized γ-butyrolactone paraconic acids. | nih.gov |

| Chiral Amine-Squaramide | Vinylogous Michael Addition | α,β-Unsaturated γ-butyrolactam | Provides access to optically active γ-substituted butyrolactams. | rsc.org |

| Organic Dye (Photocatalyst) | Cyclization-Alkynylation Cascade | Homoallylic Cesium Oxalates | Forms two new C-C bonds under mild, visible-light conditions. | acs.org |

| Copper(II)-Chiral Ligand | Mukaiyama-Michael Addition | Silyl enol ethers and α,β-unsaturated esters | Creates chiral quaternary-tertiary stereocenters. | researchgate.net |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions. nih.gov After establishing the desired chirality, the auxiliary is cleaved and can often be recovered. This method is highly effective for the synthesis of substituted γ-butyrolactones.

Notable examples include:

Isosorbide-Derived Auxiliaries: An inexpensive and readily available chiral auxiliary derived from isosorbide (B1672297) has been used in the samarium(II) iodide-induced reductive coupling of a chiral methacrylate (B99206) with ketones, yielding optically active α,γ-substituted γ-butyrolactones with high enantiomeric purity. nih.gov

Carbohydrate-Derived Auxiliaries: A novel approach utilized a carbohydrate-derived amide that functioned as both a chiral auxiliary and an internal proton source in the asymmetric synthesis of α,γ-substituted γ-butyrolactones. nih.gov

Oxazolidinone Auxiliaries: Evans-type oxazolidinone auxiliaries are widely used. Treatment of β-vinyl-β-hydroxy-N-acyloxazolidin-2-ones with a vanadium catalyst results in intramolecular cyclization to afford highly functionalized hydroxy-γ-butyrolactones with excellent diastereoselectivity (>95% de). nih.gov

| Chiral Auxiliary | Key Reaction | Resulting Product Type | Diastereo/Enantioselectivity | Reference |

|---|---|---|---|---|

| Isosorbide Derivative | SmI₂-induced reductive coupling | α,γ-Substituted γ-butyrolactones | Up to >99% ee | nih.gov |

| Carbohydrate-Derived Amide | Reductive coupling | α,γ-Substituted γ-butyrolactones | Excellent asymmetric induction | nih.gov |

| Oxazolidin-2-one | Epoxidation/Intramolecular cyclization | Trisubstituted hydroxy-γ-butyrolactones | >95% de | nih.gov |

Biocatalytic Pathways (e.g., Enzymatic Transformations)

Biocatalysis leverages the high specificity of enzymes to perform stereoselective transformations. For this compound, this can involve utilizing starting materials from the chiral pool or employing enzymatic reactions.

Chiral Pool Synthesis: A highly effective and straightforward synthesis starts from L-glutamic acid, a readily available and inexpensive amino acid. orgsyn.org The process involves the diazotization of L-glutamic acid with sodium nitrite (B80452) in an acidic aqueous solution. The intermediate diazonium salt undergoes an intramolecular nucleophilic substitution, where the γ-carboxylate attacks the α-carbon, leading to cyclization. This reaction proceeds with full retention of configuration at the chiral center, directly yielding (S)-(+)-γ-butyrolactone-γ-carboxylic acid. orgsyn.org

Engineered Metabolic Pathways: There is significant interest in producing C4 chemicals from renewable resources using engineered microorganisms. nih.gov O-Succinyl-L-homoserine has been identified as a key platform intermediate in genetically manipulated Escherichia coli for the production of γ-butyrolactone (GBL) and its derivatives. nih.govresearchgate.net

Enzymatic Resolution: Lipases are commonly used for the kinetic resolution of racemic mixtures. For example, (R)-paraconyl alcohol, a key intermediate for many γ-butyrolactone natural products, has been synthesized using a lipase (B570770) enzymatic resolution strategy. acs.org A similar approach could be envisioned to resolve a racemic mixture of 5-Oxooxolane-3-carboxylic acid esters.

Total Synthesis Strategies

Total synthesis encompasses the complete chemical synthesis of a complex molecule from simple, commercially available precursors. The strategic planning of the synthesis route is crucial for efficiency.

Convergent and Divergent Synthesis Pathways

The choice between a convergent or divergent strategy significantly impacts the efficiency of a multi-step synthesis. wikipedia.orgwikipedia.org

Divergent Synthesis: In a divergent approach, a common intermediate is used to generate a library of structurally related compounds. wikipedia.org Starting with this compound as a core intermediate, one could create a diverse range of derivatives. For example, the carboxylic acid moiety could be converted into various esters, amides, or other functional groups. The lactone ring itself could be subjected to ring-opening reactions or further functionalization. This strategy is particularly valuable in medicinal chemistry for creating structure-activity relationship (SAR) libraries. nih.govfigshare.com

Precursor Design and Derivatization (e.g., from tetrahydrofuran (B95107) derivatives)

The selection of an appropriate starting material is fundamental to any synthetic plan. A variety of precursors can be envisioned for the synthesis of this compound.

From Glutamic Acid: As mentioned, L-glutamic acid is an excellent precursor, providing the correct stereochemistry directly. orgsyn.org

From Malic Acid: Optically active malic acid can be converted into an acid anhydride (B1165640), which is then selectively reduced to yield (S)-3-hydroxy-gamma-butyrolactone. google.com This closely related compound can then be further oxidized to the target molecule.

From Succinic Acid: Succinic acid is a key biomass-derived platform molecule. researchgate.net It can be catalytically hydrogenated to γ-butyrolactone (GBL). mdpi.com Introducing the chiral carboxyl group at the C3 position would then be the subsequent challenge, potentially via asymmetric deprotonation and carboxylation.

From Tetrahydrofuran Derivatives: The synthesis can proceed via the oxidation of a suitable tetrahydrofuran precursor. For instance, a (3S)-3-(hydroxymethyl)tetrahydrofuran could be oxidized to form the lactone, or a pre-existing (3S)-tetrahydrofuran-3-carboxylic acid could be oxidized at the C5 position. The synthesis of chiral tetrahydrofuran derivatives from chiral lactone carboxylic acids is a known transformation, which can be reversed conceptually. researchgate.netresearchgate.net The general oxidation of tetrahydrofuran (THF) to γ-butyrolactone is an established industrial process. wikipedia.org

| Precursor | Key Transformation(s) | Advantages | Reference |

|---|---|---|---|

| L-Glutamic Acid | Diazotization, intramolecular cyclization | Inexpensive, chiral pool, direct, high retention of configuration. | orgsyn.org |

| (S)-Malic Acid | Anhydride formation, selective reduction, oxidation | Chiral pool starting material. | google.com |

| Succinic Acid | Hydrogenation to GBL, asymmetric functionalization | Renewable, platform chemical. | researchgate.netmdpi.com |

| Chiral Tetrahydrofuran Derivative | Oxidation of the tetrahydrofuran ring | Direct functionalization of a pre-formed ring. | researchgate.netwikipedia.org |

Isolation and Purification Techniques for Enantiomeric Purity

Achieving high enantiomeric purity is a critical final step in the synthesis of this compound. The separation of a racemic mixture of 5-Oxooxolane-3-carboxylic acid into its individual (S) and (R) enantiomers presents a significant challenge due to their identical physical properties, such as boiling point, melting point, and solubility in achiral solvents. libretexts.org To overcome this, several specialized techniques are employed that rely on converting the enantiomeric pair into diastereomers or using a chiral environment to differentiate between them. libretexts.orgtcichemicals.com

The primary methods for the isolation and purification of this compound to obtain a high level of enantiomeric excess (e.e.) include diastereomeric crystallization, chiral chromatography, and enzymatic resolution.

Diastereomeric Crystallization (Classical Resolution)

This is a widely used and effective method for resolving racemic carboxylic acids. libretexts.org The process involves reacting the racemic 5-Oxooxolane-3-carboxylic acid with an enantiomerically pure chiral base (a resolving agent). libretexts.org This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. libretexts.org

Once one of the diastereomeric salts is isolated through crystallization, the pure this compound can be recovered by acidification, which protonates the carboxylate and removes the chiral base. libretexts.org The selection of the chiral resolving agent and the crystallization solvent is crucial for efficient separation.

Table 1: Chiral Resolving Agents for Diastereomeric Crystallization

| Chiral Resolving Agent | Type | Rationale for Use |

|---|---|---|

| Brucine | Alkaloid Base | Readily available, naturally occurring chiral base often used for resolving acidic compounds. libretexts.org |

| Strychnine | Alkaloid Base | Another naturally occurring chiral base with a rigid structure that can lead to well-defined crystal formation. libretexts.org |

| Quinine | Alkaloid Base | A commonly used resolving agent in organic chemistry due to its availability and effectiveness. libretexts.org |

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. tcichemicals.com This method utilizes a chiral stationary phase (CSP) within a chromatography column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the CSP. This differential interaction leads to different retention times, allowing for their separation.

For preparative-scale purification of this compound, High-Performance Liquid Chromatography (HPLC) with a suitable chiral column is often the method of choice. The selection of the CSP and the mobile phase composition are critical parameters that must be optimized for baseline separation.

Table 2: Exemplary Chiral Stationary Phases for Carboxylic Acid Resolution

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Potential Application |

|---|---|---|

| Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Forms transient diastereomeric complexes with the enantiomers through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. | Widely applicable for a broad range of chiral compounds, including carboxylic acids. |

| Pirkle-type (e.g., (R,R)-Whelk-O 1) | Based on π-acid/π-base interactions, where the CSP has a π-electron-deficient or -rich system that interacts with the analyte. | Effective for compounds containing aromatic rings or other π-systems. |

Enzymatic Resolution

Enzymatic resolution is a chemoenzymatic strategy that leverages the high stereospecificity of enzymes. researchgate.net In this approach, an enzyme, such as a lipase, is used to selectively catalyze a reaction on one of the enantiomers in the racemic mixture. For a racemic carboxylic acid, this often involves an esterification reaction.

For instance, the racemic 5-Oxooxolane-3-carboxylic acid could be subjected to esterification in the presence of a lipase. The enzyme would selectively catalyze the esterification of one enantiomer (e.g., the (R)-enantiomer) at a much higher rate than the other. This results in a mixture containing one enantiomer as an ester and the other as the unreacted carboxylic acid (the desired (S)-enantiomer). researchgate.net These two compounds, having different functional groups, can then be easily separated by standard techniques like liquid-liquid extraction or column chromatography. reddit.com

Table 3: Enzymatic Resolution Strategies

| Enzyme | Reaction Type | Separation Principle | Reference Finding |

|---|---|---|---|

| Lipase (e.g., Amano Lipase PS30) | Enantioselective Esterification | The enzyme converts one enantiomer (e.g., R-acid) to its ester, leaving the desired S-acid unreacted. The resulting acid and ester are then separated. | Chemoenzymatic desymmetrization using Amano Lipase PS30 has been successfully used in the synthesis of related tetrahydrofuran derivatives. google.com |

Following the primary separation, techniques such as recrystallization or flash chromatography are often employed to further enhance the enantiomeric and chemical purity of the final this compound product. nih.gov

Mechanistic Investigations of Reactions Involving 3s 5 Oxooxolane 3 Carboxylic Acid

Nucleophilic Acyl Substitution Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of (3S)-5-Oxooxolane-3-carboxylic acid is a primary site for nucleophilic acyl substitution reactions. These transformations proceed through a characteristic addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group to yield the substituted product. acs.orgnih.govgoogle.com

Esterification Mechanisms (e.g., Intramolecular Esterification)

Esterification of this compound can be achieved through various methods, with the Fischer-Speier esterification being a common approach. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. An alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the corresponding ester. nih.gov The entire process is a series of equilibria.

Intramolecular esterification, leading to the formation of a bicyclic lactone, is a notable reaction pathway for derivatives of this compound. This process is kinetically and thermodynamically favored when a hydroxyl group is suitably positioned within the molecule, often leading to the formation of stable five- or six-membered rings. The mechanism follows the same fundamental steps as intermolecular esterification, with the tethered hydroxyl group acting as the nucleophile.

A generalized mechanism for acid-catalyzed esterification is presented below:

| Step | Description |

| 1 | Protonation of the carbonyl oxygen by an acid catalyst. |

| 2 | Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. |

| 3 | Proton transfer from the attacking alcohol to one of the hydroxyl groups. |

| 4 | Elimination of a water molecule, a good leaving group. |

| 5 | Deprotonation of the carbonyl oxygen to regenerate the catalyst and form the final ester product. |

Amidation Pathways (e.g., Carbodiimide-mediated)

The formation of amides from this compound typically requires the use of coupling agents, such as carbodiimides (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)). Direct reaction with an amine is generally inefficient as the basic amine would deprotonate the carboxylic acid, forming an unreactive carboxylate salt.

In a carbodiimide-mediated coupling, the carboxylic acid first adds to the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent. The amine then attacks the carbonyl carbon of the O-acylisourea, leading to the formation of a tetrahedral intermediate which subsequently collapses to form the amide and a urea (B33335) byproduct. The reaction is often carried out in the presence of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester, which can improve yields and reduce side reactions.

General Carbodiimide-Mediated Amidation Mechanism:

| Step | Description |

| 1 | The carboxylic acid adds to the carbodiimide to form an O-acylisourea intermediate. |

| 2 | The amine nucleophilically attacks the carbonyl group of the activated intermediate. |

| 3 | The resulting tetrahedral intermediate collapses, forming the amide and a urea derivative. |

Acyl Halide and Anhydride (B1165640) Formation

This compound can be converted to the corresponding acyl halide, typically an acyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group. With thionyl chloride, an intermediate acyl chlorosulfite is formed, which is then attacked by a chloride ion in a nucleophilic acyl substitution to give the acyl chloride and sulfur dioxide gas. nih.gov

Acid anhydrides can be synthesized from the carboxylic acid, for instance, by reacting the corresponding acyl chloride with a carboxylate salt. Alternatively, dehydration of two carboxylic acid molecules can also yield an anhydride, though this is less common for preparing mixed anhydrides.

Transformations of the Lactone Ring System

The γ-butyrolactone ring in this compound is also susceptible to chemical transformations, most notably ring-opening reactions.

Ring-Opening Reactions

The lactone ring can be opened under both acidic and basic conditions. Basic hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of the lactone. This leads to a tetrahedral intermediate which then collapses to open the ring, forming a carboxylate and a hydroxyl group. Subsequent acidification protonates the carboxylate to yield the corresponding hydroxy acid. acs.org

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. The subsequent steps mirror those of acid-catalyzed ester hydrolysis, ultimately leading to the ring-opened hydroxy acid.

The susceptibility of the lactone to ring-opening is an important consideration in reactions targeting the carboxylic acid moiety, as the reaction conditions must be chosen carefully to avoid unintended cleavage of the lactone ring.

Ring-Closing Reactions and Equilibrium Dynamics

The reverse of the ring-opening reaction, intramolecular cyclization, is a key process in the synthesis and reactivity of γ-hydroxy acids. For the ring-opened form of this compound, which is a γ-hydroxy dicarboxylic acid, intramolecular esterification can lead back to the lactone structure. The position of the equilibrium between the open-chain and cyclic forms is influenced by factors such as pH, temperature, and the presence of other reagents. In many cases, the formation of the five-membered γ-lactone ring is thermodynamically favored. acs.org

The equilibrium dynamics are particularly relevant in biological systems and in polymerization reactions where the reversible ring-opening and ring-closing of lactones play a central role.

Reduction Reactions of the Carboxylic Acid and Ketone Functionalities

The chemical structure of this compound contains two distinct functional groups amenable to reduction: a ketone (carbonyl group) within the lactone ring and a carboxylic acid group. The selective reduction of either or both of these groups is a key transformation, providing access to a variety of chiral synthons. The choice of reducing agent and reaction conditions determines the outcome of the reaction.

Strong reducing agents, such as Lithium aluminum hydride (LiAlH₄), are capable of reducing both the carboxylic acid and the ketone. chemguide.co.ukkhanacademy.org The reduction of a carboxylic acid with LiAlH₄ is a two-stage process that proceeds through an aldehyde intermediate to ultimately form a primary alcohol. chemguide.co.uk Similarly, the ketone is reduced to a secondary alcohol. Due to the high reactivity of LiAlH₄, it is often not possible to isolate the aldehyde intermediate. chemguide.co.uk The reaction is typically performed in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the resulting aluminum salts and protonate the alkoxide intermediates. chemguide.co.uk The complete reduction of this compound with LiAlH₄ is expected to yield the corresponding diol, (3S)-3-(hydroxymethyl)tetrahydrofuran-3,5-diol. A similar reduction has been documented for 5-oxo-2,2-diphenyltetrahydrofuran-3-carboxylic acid using LiAlH₄ in THF. google.com

More selective reduction of the ketone functionality can be achieved using milder reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for the reduction of ketones and aldehydes, as it does not typically reduce carboxylic acids or esters under standard conditions. khanacademy.org Therefore, treating this compound with NaBH₄ would selectively reduce the ketone to a hydroxyl group, yielding (3S)-5-hydroxytetrahydrofuran-3-carboxylic acid. This selective transformation highlights the difference in reactivity between the ketone and carboxylic acid moieties. khanacademy.org

Another approach involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF), which show a preference for reducing carboxylic acids over ketones. khanacademy.org This method provides a pathway to selectively obtain the alcohol derived from the carboxylic acid while leaving the ketone intact. Furthermore, processes utilizing alkali metal borohydrides in the presence of halogens like iodine have been developed for the reduction of carboxylic acids under gentle conditions, which are particularly valuable for preserving existing stereocenters. google.com

The table below summarizes the expected primary products from the reduction of this compound with different reducing agents.

Table 1: Reduction Products of this compound

| Reagent | Functional Group(s) Reduced | Expected Major Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Ketone and Carboxylic Acid | (3S)-3-(hydroxymethyl)tetrahydrofuran-3,5-diol |

| Sodium borohydride (NaBH₄) | Ketone | (3S)-5-hydroxyoxolane-3-carboxylic acid |

Stereospecific and Stereoselective Transformations

The inherent chirality of this compound, stemming from the stereocenter at the C-3 position, makes it a valuable starting material for stereospecific and stereoselective synthesis. The existing stereocenter can influence the stereochemical outcome of reactions at other positions in the molecule, a phenomenon known as substrate-controlled stereoselectivity.

In reduction reactions of the ketone, the approach of the hydride reagent can be directed by the substituent at the C-3 position. This can lead to the preferential formation of one of the two possible diastereomeric alcohols. The stereoselectivity of such reductions can often be rationalized by considering steric hindrance, where the reagent attacks from the less hindered face of the molecule.

Furthermore, stereoselective transformations can be achieved through the use of chiral reagents or catalysts. For instance, chemoenzymatic methods have proven effective for the enantioenriched synthesis of related 5-oxo-tetrahydro-3-furancarboxylic acid derivatives. researchgate.net Enzymes like lipases or esterases can selectively react with one enantiomer of a racemic mixture or create new stereocenters with high fidelity. researchgate.net

Conjugate addition reactions to the α,β-unsaturated system, which can be formed from the γ-lactone, are also powerful tools for creating new stereocenters. The stereoselectivity of the addition of nucleophiles, such as organocuprates, can be high. lmaleidykla.ltresearchgate.net In related systems, the stereochemical outcome is often controlled by the shielding of one face of the molecule by existing substituents, directing the incoming nucleophile to the opposite, less sterically encumbered face. lmaleidykla.lt

The development of synthetic methods that preserve the absolute configuration of the starting material is crucial. google.com For example, certain reduction processes are designed to proceed under gentle conditions to avoid racemization or epimerization of existing chiral centers. google.com The synthesis of complex molecules often relies on such stereospecific transformations to build up the desired stereochemistry without the need for difficult separation of diastereomers. researchgate.net

Table 2: Examples of Stereoselective Transformations Relevant to this compound

| Reaction Type | Reagent/Catalyst | Stereochemical Principle | Potential Product |

|---|---|---|---|

| Ketone Reduction | Chiral Reducing Agent (e.g., CBS catalyst) | Reagent-controlled stereoselection | Diastereomerically enriched (3S,5R)- or (3S,5S)-5-hydroxyoxolane-3-carboxylic acid |

| Enantioselective Hydrolysis | Enzyme (e.g., Lipase) | Kinetic resolution of a racemic precursor | Enantioenriched this compound |

Role As a Chiral Building Block in Complex Molecule Synthesis

Asymmetric Synthesis of Natural Products Incorporating an Oxooxolane Core

The structural motif of a substituted oxooxolane (γ-butyrolactone) is prevalent in a myriad of natural products exhibiting a wide spectrum of biological activities. The use of chiral building blocks like (3S)-5-Oxooxolane-3-carboxylic acid and its derivatives is a cornerstone of many synthetic strategies, enabling the efficient and stereocontrolled construction of these complex targets.

One of the most notable applications of the oxooxolane core is in the synthesis of the imidazole (B134444) alkaloid (+)-pilocarpine, a drug used in the treatment of glaucoma and xerostomia. nih.govunigoa.ac.in While many synthetic routes to pilocarpine (B147212) have been developed, a common strategy involves the construction of a key intermediate, homopilopic acid, which contains the characteristic γ-lactone structure. unigoa.ac.in A concise synthesis of both enantiomers of pilocarpine has been reported starting from furan-2-carboxylic acid. nih.gov This synthesis proceeds through a dehydro-homopilopic acid intermediate, which upon stereoselective reduction and further functionalization, yields the target natural product. nih.gov A key step in a related synthesis involves the enzymatic resolution of a racemic ester to afford enantiomerically enriched products such as (+)-Hexyl 2-[(3S, 4R)-4-Ethyl-5-oxooxolan-3-yl]acetate, highlighting the importance of the stereochemistry within the oxooxolane core for the final pilocarpine structure. nih.gov

The versatility of the oxooxolane scaffold is further demonstrated in the synthesis of kainic acid analogues. Kainic acid is a potent neuroexcitatory amino acid, and its analogues are valuable tools for studying glutamate (B1630785) receptors. researchgate.net The synthesis of these complex molecules often relies on the stereocontrolled formation of a substituted pyrrolidine (B122466) ring, a structure that can be accessed from chiral lactone precursors. researchgate.net For instance, the synthesis of constrained analogues of glutamic acid has been achieved through cycloaddition reactions, leading to bicyclic structures that can be further elaborated into kainic acid-like molecules. researchgate.net These syntheses underscore the utility of rigid, chiral scaffolds in creating complex, polycyclic natural product analogues.

| Natural Product/Analogue | Key Synthetic Strategy | Precursor/Intermediate |

| (+)-Pilocarpine | Stereoselective reduction of a dehydro-homopilopic acid derivative. nih.gov | Furan-2-carboxylic acid, (+)-Hexyl 2-[(3S, 4R)-4-Ethyl-5-oxooxolan-3-yl]acetate. nih.gov |

| Kainic Acid Analogues | 1,3-Dipolar cycloaddition to form a pyrrolidine ring. researchgate.net | Chiral pyroglutamic acid derivatives. researchgate.net |

Design and Synthesis of Molecular Scaffolds for Chemical Biology

The rigid conformation and defined stereochemistry of this compound make it an excellent scaffold for the design of molecular probes and ligands in chemical biology. Its structure can be seen as a constrained analogue of glutamate, suggesting its potential utility in the design of ligands for glutamate receptors and other amino acid-binding proteins. The fixed spatial orientation of the carboxylic acid and the lactone carbonyl group can be exploited to mimic the binding determinants of natural ligands, while the rest of the molecule can be functionalized to introduce reporter groups or to explore structure-activity relationships.

The design of selective inhibitors for enzymes often relies on the use of rigid scaffolds to achieve high binding affinity and specificity. For example, in the development of inhibitors for human ornithine aminotransferase (hOAT), a key enzyme in amino acid metabolism, cyclic amino acid analogues have been synthesized to probe the enzyme's active site. nih.gov The synthesis of molecules like (1S,3S)-3-amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid, a potent inactivator of GABA-AT, showcases the use of rigid ring systems to create highly selective enzyme inhibitors. nih.gov The oxooxolane core of this compound offers a similar platform for the development of novel enzyme inhibitors by presenting functional groups in a well-defined three-dimensional arrangement.

Applications in Medicinal Chemistry Research (excluding clinical)

The oxooxolane ring system is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules. The ability to synthesize a diverse range of derivatives from a common chiral precursor like this compound is a significant advantage in drug discovery programs.

Precursors for Bioactive Molecules

The utility of the oxooxolane motif as a precursor for potent bioactive molecules is exemplified by its incorporation into HIV protease inhibitors. The development of second-generation inhibitors, such as darunavir (B192927), has been a major advance in the treatment of HIV/AIDS. nih.gov A key structural feature of darunavir is the bis-tetrahydrofuran (bis-THF) moiety, which plays a crucial role in its high potency and resistance profile. nih.gov This highlights the importance of the tetrahydrofuran (B95107) (the reduced form of the oxooxolane) ring system in achieving strong binding interactions with the enzyme's active site. The synthesis of such complex ligands often starts from chiral precursors that allow for the stereocontrolled introduction of the heterocyclic core. For instance, the synthesis of amprenavir, another HIV protease inhibitor, utilizes (S)-3-hydroxytetrahydrofuran as a key building block. nih.gov

The oxetane (B1205548) ring, a four-membered ether, has also gained significant attention in drug discovery for its ability to improve the physicochemical properties of drug candidates. nih.gov While structurally different from the five-membered oxooxolane, the success of oxetane-containing drugs underscores the value of small, polar heterocyclic scaffolds in medicinal chemistry.

Scaffold Diversity in Drug Discovery Programs

The generation of chemical libraries with high scaffold diversity is a central theme in modern drug discovery. Starting from a versatile chiral building block like this compound, a multitude of derivatives can be synthesized by exploiting the differential reactivity of the carboxylic acid and the lactone. The carboxylic acid can be readily converted into a wide range of amides, esters, and other functional groups, while the lactone can be opened to reveal a 1,4-hydroxy-carboxylic acid that can be further manipulated.

This approach allows for the creation of a library of compounds with a common core structure but with diverse peripheral functionality. Such libraries are invaluable for screening against a wide range of biological targets. For example, libraries of 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and evaluated as xanthine (B1682287) oxidase inhibitors, demonstrating how a common scaffold can be systematically modified to optimize biological activity. nih.gov The oxooxolane core of this compound provides a similar opportunity to generate novel and diverse chemical entities for screening in drug discovery programs.

| Application Area | Example Bioactive Molecules/Scaffolds | Key Structural Motif |

| HIV Protease Inhibition | Darunavir, Amprenavir nih.govnih.gov | bis-Tetrahydrofuran, Tetrahydrofuran nih.govnih.gov |

| Enzyme Inhibition | Xanthine Oxidase Inhibitors nih.gov | 5-Phenylisoxazole-3-carboxylic acid nih.gov |

| Scaffold-based Drug Discovery | Oxetane-containing compounds nih.gov | Oxetane nih.gov |

Research on Derivatives and Analogs of 3s 5 Oxooxolane 3 Carboxylic Acid

Structural Modifications and their Synthetic Pathways

The introduction of alkyl and aryl groups onto the oxooxolane ring has been a key strategy in developing new derivatives. Notable examples include terebic acid and C75, which feature substitutions that significantly influence their chemical and biological properties.

Terebic acid , or 4,4-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid, is a well-known derivative. Its synthesis has been approached through various methods. One classical method involves the oxidation of isopropylsuccinic acid with potassium dichromate and sulfuric acid, yielding 50-60% of the theoretical amount. archive.org Another synthetic route involves the condensation of ethylic bromosuccinate (B1262339) with acetone (B3395972) in the presence of a zinc-copper couple, followed by hydrolysis. archive.org More contemporary syntheses have also been developed. acs.org Terebic acid is recognized as an oxidation product of α-pinene and is considered an early-stage product in atmospheric aerosol formation. acs.org

C75 , chemically known as 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, is a synthetic fatty acid synthase (FASN) inhibitor. nih.gov Its structure features a methylene (B1212753) group at the 4-position and an octyl chain at the 2-position of the oxooxolane ring. The synthesis of C75 and its analogs, such as trans-Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic Acid, has been documented. molbase.com

| Compound | Structure | Key Synthetic Precursors |

| Terebic acid | Isopropylsuccinic acid, Ethylic bromosuccinate, Acetone | |

| C75 | Not explicitly detailed in the provided results. |

The carboxylic acid moiety of (3S)-5-oxooxolane-3-carboxylic acid and its derivatives is a prime site for functional group interconversions, leading to the formation of esters and amides. These modifications can alter properties such as solubility, stability, and cell permeability.

Esters of related oxooxolane carboxylic acids have been synthesized for various research purposes. For instance, methyl esters of 5-phenylthiophene-3-carboxylic acid derivatives have been prepared and evaluated for their antirheumatic activity. nih.gov The conversion of carboxylic acids to their methyl esters is often achieved using reagents like diazomethane. academie-sciences.fr

Amides are another important class of derivatives. The synthesis of amides from carboxylic acids can be achieved through direct condensation with amines using coupling reagents or by converting the carboxylic acid to a more reactive intermediate like an acyl chloride. nih.govgoogle.com For example, enantiopure amides of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid have been synthesized by forming a mixed anhydride (B1165640) with pivaloyl chloride, followed by reaction with an amine. researchgate.net Similarly, pyrazole (B372694) carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have been synthesized from the corresponding acyl chlorides. nih.gov

Exploration of Isomeric Compounds (e.g., 5-oxooxolane-2-carboxylic acid)

The investigation of isomeric compounds, where the carboxylic acid group is positioned at C-2 instead of C-3 of the oxooxolane ring, provides valuable insights into how the substituent's location affects the molecule's properties and biological activity.

5-Oxooxolane-2-carboxylic acid , also known as γ-carboxy-γ-butyrolactone, is a significant isomer. nih.gov It exists in both (R) and (S) enantiomeric forms. nih.govchemicalbook.com This compound is a gamma-lactone formed from the intramolecular condensation of 2-hydroxyglutaric acid. nih.gov It serves as a building block in organic synthesis for creating various heterocyclic compounds and as an intermediate in the production of pharmaceuticals. Research has explored its role in the synthesis of drug candidates for various diseases. For instance, it has been used to synthesize 2'',3''-dideoxy-4''-selenonucleosides as potential antiviral agents. chemicalbook.com

| Isomer | IUPAC Name | Key Applications |

| 5-Oxooxolane-2-carboxylic acid | 5-oxooxolane-2-carboxylic acid | Building block in organic synthesis, Intermediate for pharmaceuticals, Synthesis of antiviral agents. chemicalbook.com |

| (S)-5-Oxooxolane-2-carboxylic acid | (2S)-5-oxooxolane-2-carboxylic acid | Used in stereospecific synthesis. nih.govmanchesterorganics.com |

| (R)-5-Oxooxolane-2-carboxylic acid | (2R)-5-oxooxolane-2-carboxylic acid | Intermediate for antiviral agents. chemicalbook.com |

Naturally Occurring Derivatives and Analogs

Derivatives and analogs of oxooxolane carboxylic acids are found in various natural sources, highlighting their relevance in biological systems. Carboxylic acids, in general, are widespread in nature. libretexts.org

While direct natural sources of this compound are not extensively documented in the provided results, related structures have been identified. For example, 5-oxotetrahydrofuran-2-carboxylic acid has been detected in fungal isolates as a derivative of an antimicrobial metabolite. Furthermore, terebic acid is a natural product formed from the atmospheric oxidation of α-pinene, a major component of turpentine. archive.orgacs.org Many complex natural products contain carboxylic acid functionalities within diverse molecular architectures. libretexts.org The study of these natural compounds can provide inspiration for the design of new synthetic derivatives with valuable biological activities.

Structure-Activity Relationship (SAR) Studies on Derivatives in Biological Systems (mechanistic focus)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies focus on how modifications to the ring, the carboxylic acid group, and various substituents impact their interaction with biological targets.

SAR studies on C75 have shown that it inhibits fatty acid synthase (FASN), but it may also inhibit the mitochondrial fatty acid synthesis pathway by targeting human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS). nih.gov This off-target effect can lead to mitochondrial dysfunction. nih.gov

In other related heterocyclic systems, SAR studies have provided detailed insights. For example, in a series of 4-oxo-3-carboxyl quinolones, the replacement of a 3-carboxyl ester group with a 3-carboxylic acid or 3-carboxylic amide abolished antimalarial activity, highlighting the importance of this functional group for potency. nih.gov Similarly, for a series of 5-phenylthiophenecarboxylic acid derivatives developed as antirheumatic agents, SAR analysis indicated that specific substitutions on the phenyl ring and modifications to the carboxylic acid group significantly enhanced their suppressive effect on adjuvant-induced arthritis. nih.gov

SAR studies on coumarin (B35378) derivatives have demonstrated that O-substitutions are essential for antifungal activity, and the presence of short aliphatic chains or electron-withdrawing groups favors this activity. mdpi.com These studies often employ computational methods to correlate structural features with biological outcomes. mdpi.com The general principles derived from SAR studies on various carboxylic acid-containing scaffolds can inform the rational design of new this compound derivatives with improved biological profiles. aku.eduupenn.edu

Biochemical Roles and Enzymatic Interactions

Involvement in Metabolic Pathways (e.g., fatty acid synthesis inhibition by derivatives)

Derivatives of 5-oxooxolane-3-carboxylic acid have been identified as potent inhibitors of fatty acid synthesis, a fundamental metabolic pathway. One prominent synthetic derivative, 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, known as C75, is a well-documented inhibitor of fatty-acid synthase (FASN). nih.gov FASN is the primary enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA in the cytoplasm. libretexts.org The inhibition of FASN by compounds like C75 disrupts the production of fatty acids, which are essential for energy storage, membrane biogenesis, and cellular signaling. This disruption of fatty acid synthesis has been shown to reduce cell growth and can induce differentiation in certain cell types, such as neuroblastoma cells. researchgate.net

Furthermore, research indicates that the inhibitory effects of C75 extend beyond cytoplasmic fatty acid synthesis to the mitochondrial fatty acid synthesis (mtFAS) pathway. This pathway is crucial for producing octanoyl-ACP, the precursor for lipoic acid (LA), a vital cofactor for several mitochondrial dehydrogenase complexes. By inhibiting mtFAS, C75 can impair mitochondrial function, leading to reduced production of LA and increased oxidative stress. nih.gov This dual inhibitory action on both cytoplasmic and mitochondrial fatty acid synthesis underscores the significant role that oxooxolane-carboxylic acid derivatives can play in modulating cellular metabolism.

Interaction with Specific Enzymes and Receptors (mechanistic binding studies)

The specific molecular interactions of oxooxolane-carboxylic acid derivatives have been a subject of mechanistic studies, particularly concerning their binding to key enzymes in fatty acid metabolism and their potential analogies to ligands of other important receptors.

The inhibitory action of the oxooxolane derivative C75 is attributed to its interaction with conserved catalytic domains within both FASN and Human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS). nih.gov HsmtKAS is a key condensing enzyme in the mtFAS pathway. nih.gov Studies have shown that C75's impact on mitochondrial function may be directly linked to its inhibition of HsmtKAS, which in turn reduces the biosynthesis of lipoic acid. nih.gov

The table below summarizes the observed effects of C75 on these enzymes and related cellular functions based on research findings.

| Enzyme/Function | Effect of C75 | Research Finding |

| Fatty Acid Synthase (FASN) | Inhibition | C75 is a known synthetic inhibitor of FASN, disrupting cytoplasmic fatty acid synthesis. nih.gov |

| HsmtKAS | Inhibition | C75 is suggested to inhibit HsmtKAS, which shares conserved catalytic domains with FASN. nih.gov |

| Mitochondrial Function | Impairment | Inhibition of HsmtKAS by C75 leads to impaired mitochondrial function and reduced lipoic acid production. nih.gov |

| Oxidative Stress | Increase | C75 treatment can induce mitochondrial dysfunction and oxidative stress, which can be mitigated by lipoic acid supplementation. nih.gov |

While direct binding studies of (3S)-5-Oxooxolane-3-carboxylic acid to Hydroxy-Carboxylic Acid (HCA) receptors are not extensively documented, structural analogies to known HCA receptor agonists suggest a potential for interaction. HCA receptors are a family of G protein-coupled receptors that are activated by various hydroxy-carboxylic acids and play roles in regulating metabolism. nih.gov

For instance, the compound 5-methyl-5-(5-methylthiophen-3-yl)-4-oxo-4,5-dihydrofuran-2-carboxylic acid has been identified as a full agonist of the HCA3 receptor. nih.gov This molecule shares the core oxo-furan-carboxylic acid structure with the subject compound. This structural similarity raises the possibility that derivatives of this compound could be designed to interact with HCA receptors.

The table below compares the structure of this compound with a known HCA3 receptor agonist.

| Compound | Structure | Receptor Interaction |

| This compound | A five-membered lactone ring with a carboxylic acid group at position 3. | Potential for interaction based on structural similarity to known ligands. |

| 5-methyl-5-(5-methylthiophen-3-yl)-4-oxo-4,5-dihydrofuran-2-carboxylic acid | A five-membered dihydrofuran ring with a carboxylic acid group and other substituents. | Full agonist of the HCA3 receptor. nih.gov |

Further research is needed to explore the potential of this compound and its derivatives as ligands for HCA receptors.

Biosynthetic Origins and Pathways of Oxooxolane-Carboxylic Acids

The natural biosynthetic pathways leading to the formation of this compound are not well-documented in the scientific literature. While numerous chemical synthesis methods for creating oxooxolane and related carboxylic acid structures exist, information regarding their enzymatic formation in biological systems is scarce. The biosynthesis of structurally related furan-2,5-dicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (B1680220) (HMF) through the action of fungal enzymes has been described, indicating that enzymatic pathways for the formation of cyclic ether carboxylic acids do exist in nature. mdpi.com However, a specific pathway for this compound has yet to be elucidated.

Computational Studies and Modeling

Conformational Analysis and Stereochemical Prediction

The biological activity and physical properties of a flexible molecule like (3S)-5-Oxooxolane-3-carboxylic acid are intrinsically linked to its preferred three-dimensional conformations. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule.

Computational methods like Density Functional Theory (DFT) are well-suited for this purpose, providing accurate geometries and relative energies of different conformers. A typical study might reveal a handful of low-energy conformers that are likely to be populated at room temperature. The stereochemistry of the (3S) chiral center is a critical factor that influences the conformational landscape, and its impact on the preferred spatial arrangement of the molecule can be precisely modeled.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O-C2-C3-C4) | Relative Energy (kcal/mol) |

| A | 15° | 0.00 |

| B | -20° | 1.25 |

| C | 35° | 2.50 |

| D | -40° | 3.10 |

Note: This table is illustrative and presents hypothetical data to demonstrate the type of results obtained from conformational analysis.

Molecular Docking and Ligand-Protein Interaction Modeling (e.g., enzyme binding)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for understanding how a ligand like this compound might interact with a biological target, such as an enzyme's active site.

A molecular docking study would begin with the three-dimensional structures of both the ligand and the target protein. The docking algorithm then samples a large number of possible binding poses, evaluating each based on a scoring function that estimates the binding affinity. The results can identify the most likely binding mode and highlight key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. For instance, the carboxylic acid moiety of the compound could form hydrogen bonds with amino acid residues like arginine or lysine, while the lactone ring might fit into a hydrophobic pocket.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Enzyme

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -7.8 | Arg122, Tyr234, Phe345 |

| 2 | -7.2 | Lys89, Trp156 |

| 3 | -6.9 | Ser123, Leu344 |

Note: This table contains hypothetical data for illustrative purposes.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly using DFT, are powerful for investigating the mechanisms of chemical reactions at the electronic level. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways.

For example, the hydrolysis of the lactone ring is a fundamental reaction that could be modeled. Quantum chemical calculations can map out the entire reaction pathway, identifying the structures of transition states and intermediates. This allows for the determination of activation energies, which are crucial for understanding the reaction kinetics. Such studies can also clarify the role of catalysts, such as acids or bases, in facilitating the reaction. The insights gained from these calculations can be invaluable for optimizing reaction conditions in a laboratory setting or for understanding the stability of the compound under physiological conditions.

De Novo Design of Novel Oxooxolane-Based Structures

De novo design refers to the computational creation of novel molecular structures with desired properties. Using this compound as a starting scaffold, new derivatives could be designed to enhance a particular biological activity or to improve pharmacokinetic properties.

Computational algorithms can "grow" new fragments onto the existing oxooxolane core or substitute existing atoms to explore a vast chemical space. These newly designed molecules can then be virtually screened for their predicted activity and other properties using methods like molecular docking and QSAR (Quantitative Structure-Activity Relationship) models. This iterative process of design and evaluation can rapidly identify promising new candidates for synthesis and experimental testing, accelerating the discovery of new therapeutic agents or other functional molecules. nih.gov

Advanced Analytical and Spectroscopic Characterization Methods in Research

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides critical information regarding the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure mass with extremely high accuracy, typically to within a few parts per million (ppm). masonaco.org This precision allows for the determination of the elemental composition of a molecule from its exact mass, a crucial step in identifying unknown compounds and confirming the structure of synthesized ones. masonaco.orgnih.gov For (3S)-5-Oxooxolane-3-carboxylic acid (C₅H₆O₄), HRMS can differentiate its molecular formula from other potential formulas with the same nominal mass.

Newer technologies like Orbitrap mass spectrometers can achieve sub-ppm mass accuracy, enabling the confident calculation of predicted molecular formulas. nih.gov This capability is vital for distinguishing between isomers or compounds with very similar masses in complex samples.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₆O₄ |

| Nominal Mass | 130 Da |

| Theoretical Exact Mass | 130.02661 u |

This table illustrates the difference between nominal mass (integer mass) and the theoretical exact mass, the latter of which is determined using HRMS for elemental composition analysis.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.

For this compound, fragmentation would likely occur at the bonds adjacent to the carbonyl groups and within the lactone ring. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.orgmiamioh.edu A characteristic fragmentation for many underivatized carboxylic acids is the loss of CHOOH. ed.ac.uk The fragmentation of the lactone ring itself can also produce diagnostic ions.

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Identity |

| 131.03 [M+H]⁺ | 113.02 | H₂O (18.01) | Dehydrated precursor |

| 131.03 [M+H]⁺ | 103.02 | CO (28.00) | Loss of carbonyl from lactone |

| 131.03 [M+H]⁺ | 85.03 | H₂O + CO (46.01) | Decarboxylation after dehydration |

| 129.01 [M-H]⁻ | 85.03 | CO₂ (44.00) | Decarboxylation of the parent ion |

This table presents a hypothetical fragmentation pattern based on known fragmentation rules for carboxylic acids and lactones.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique in metabolomics for the identification and quantification of small, volatile, and thermally stable molecules (<650 Da). nih.gov Due to its polar nature and low volatility, this compound requires a chemical derivatization step before GC-MS analysis. This process, often involving silylation or methylation, converts the polar carboxyl and hydroxyl groups into less polar and more volatile derivatives suitable for gas chromatography.

Once derivatized, the compound is separated from other metabolites in a sample based on its boiling point and interaction with the GC column. The mass spectrometer then detects and fragments the eluting compound, providing a unique mass spectrum that can be compared against spectral libraries for positive identification. nih.gov GC-MS is particularly valuable in targeted metabolomics to quantify specific metabolites or in untargeted profiling to discover novel compounds. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally versatile technique for analyzing compounds in complex mixtures, particularly those that are not amenable to GC-MS due to low volatility or thermal instability. ekb.egnih.gov this compound can be analyzed directly by LC-MS, often without the need for derivatization. nih.gov

The compound is first separated from other components in a liquid sample using techniques like reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC). nih.gov The eluent from the LC column is then introduced into the mass spectrometer, which provides sensitive detection and structural information. LC-MS/MS methods are frequently developed for the accurate quantification of carboxylic acids in diverse biological matrices such as plasma, urine, or cell extracts. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H (proton) and ¹³C (carbon-13) NMR are the most common NMR experiments used to determine a molecule's structure. Each unique proton and carbon atom in a molecule produces a distinct signal in the respective NMR spectrum, with its chemical shift (δ) indicating its electronic environment.

For this compound:

¹³C NMR: The spectrum would show five distinct signals. The carboxyl carbon (C1) is expected to resonate in the downfield region around 170-180 ppm. pressbooks.pub The lactone carbonyl carbon (C5) would also be in the downfield region, typically around 175-185 ppm. The other three sp³-hybridized carbons in the ring (C2, C3, C4) would appear further upfield.

¹H NMR: The acidic proton of the carboxylic acid would typically appear as a broad singlet far downfield, often above 10-12 ppm, and its position can be dependent on solvent and concentration. pressbooks.pub The three protons attached to the chiral center (H3) and the methylene (B1212753) groups (H2, H4) would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The exact chemical shifts and coupling constants provide definitive information about the connectivity and stereochemistry of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| COOH | ¹³C | ~175 | - |

| C=O (lactone) | ¹³C | ~178 | - |

| C3 | ¹³C | ~40-50 | - |

| C2/C4 | ¹³C | ~30-40 / ~65-75 | - |

| COOH | ¹H | > 10 | broad singlet |

| H3 | ¹H | ~3.0-3.5 | multiplet |

| H2/H4 | ¹H | ~2.5-3.0 / ~4.0-4.5 | multiplet |

Note: These are predicted values based on general principles of NMR spectroscopy for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) resonances and for elucidating the connectivity and spatial relationships between atoms in a molecule. For a molecule like this compound, techniques such as COSY, HSQC, and HMBC are indispensable for confirming its intricate structure.

Correlated Spectroscopy (COSY): This homonuclear correlation experiment identifies spin-spin coupling between protons, typically those on adjacent carbons. magritek.com In the spectrum of this compound, cross-peaks would reveal the coupling between the proton at the chiral center (C3) and the protons on the adjacent methylene group (C4), as well as the coupling between the C4 protons and the methylene protons at C2. magritek.com This helps to piece together the carbon skeleton framework. magritek.com The magnitude of the vicinal coupling constants observed can also provide conformational information, such as the torsion angles within the five-membered oxolane ring. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. For this compound, an HSQC spectrum would show correlations for the C2-H2, C3-H3, and C4-H4 pairs, allowing for the definitive assignment of the carbon signals based on their attached, and often more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons and piecing together different spin systems. In this molecule, HMBC would show correlations from the protons on C2 and C4 to the lactone carbonyl carbon (C5) and from the protons on C2 and C4 to the carboxylic acid carbonyl carbon. These correlations are vital for confirming the relative positions of the lactone and carboxylic acid groups within the oxolane ring.

The combined application of these 2D NMR techniques provides a detailed map of the molecular connectivity, confirming the oxolane ring structure and the substitution pattern. While NOESY (Nuclear Overhauser Effect Spectroscopy) would be the primary technique for determining the relative stereochemistry, the aforementioned connectivity-based experiments are foundational for a complete structural assignment.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H – ¹H | Proton at C3 ↔ Protons at C2Proton at C3 ↔ Protons at C4 | Establishes proton-proton connectivity within the ring, confirming the sequence of the CH and CH₂ groups. magritek.comresearchgate.net |

| HSQC | ¹H – ¹³C (1-bond) | Proton(s) at C2 ↔ C2 carbonProton at C3 ↔ C3 carbonProton(s) at C4 ↔ C4 carbon | Directly links protons to their attached carbons for unambiguous carbon chemical shift assignment. rsc.org |

| HMBC | ¹H – ¹³C (2-3 bonds) | Protons at C2 & C4 ↔ Lactone Carbonyl (C5)Protons at C2 & C4 ↔ Carboxyl CarbonProton at C3 ↔ Lactone Carbonyl (C5)Proton at C3 ↔ Carboxyl Carbon | Confirms the placement of the carbonyl groups (lactone and carboxylic acid) relative to the ring protons. rsc.org |

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. s-a-s.org The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its carboxylic acid and γ-lactone moieties.

The carboxylic acid functional group gives rise to several distinct and recognizable bands:

O–H Stretch: A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹. orgchemboulder.comlibretexts.org This broadness is a result of extensive hydrogen bonding, which typically occurs as dimers in the condensed phase. libretexts.orglibretexts.org This band often overlaps with the C-H stretching signals. orgchemboulder.com

C=O Stretch: An intense, sharp band corresponding to the carbonyl stretching of the carboxylic acid is expected between 1760 and 1690 cm⁻¹. orgchemboulder.compressbooks.pub For hydrogen-bonded dimers, this peak is commonly observed around 1710 cm⁻¹. libretexts.orgpressbooks.pub

C–O Stretch & O–H Bend: A C–O stretching vibration is typically seen in the 1320-1210 cm⁻¹ range, while O–H bending vibrations appear around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.comspectroscopyonline.com

The γ-lactone, a five-membered cyclic ester, also has a characteristic carbonyl absorption:

C=O Stretch (Lactone): The carbonyl group of a saturated γ-lactone typically absorbs at a higher frequency than an open-chain ester, generally in the range of 1795-1760 cm⁻¹. This higher frequency is due to the ring strain in the five-membered ring.

The combination of a very broad O-H stretch and two distinct carbonyl peaks—one for the carboxylic acid and one for the γ-lactone—would be a key diagnostic feature in the FTIR spectrum of this compound. spectroscopyonline.com

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Carboxylic Acid | O–H Stretch | 3300–2500 | Strong, Broad | Characteristic broad envelope due to hydrogen bonding. orgchemboulder.comlibretexts.orglibretexts.org |

| C=O Stretch | 1760–1690 | Strong | Position depends on dimerization; typically ~1710 cm⁻¹ for dimers. libretexts.orgpressbooks.pub | |

| C–O Stretch | 1320–1210 | Medium-Strong | Coupled with O-H bending. spectroscopyonline.com | |

| O–H Bend | 950–910 | Medium, Broad | Out-of-plane bend. spectroscopyonline.com | |

| γ-Lactone (Oxolan-2-one) | C=O Stretch | ~1770 | Strong | Frequency is elevated due to five-membered ring strain. |

| Alkane | C–H Stretch | 3000–2850 | Medium | Often appear as sharp peaks on top of the broad O-H band. libretexts.org |

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, UPLC, GC)

Chromatographic methods are fundamental for separating this compound from reaction mixtures or impurities and for assessing its purity. lmaleidykla.lt The choice of technique depends on the analyte's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and its higher-resolution counterpart, UPLC, are the most common methods for analyzing non-volatile, polar compounds like carboxylic acids. mdpi.com For this compound, reversed-phase HPLC would be a suitable method, likely using a C18 column with an acidified aqueous mobile phase (e.g., water/acetonitrile or water/methanol with formic or phosphoric acid). sielc.com Detection is often achieved using a UV detector, although the carboxyl and lactone chromophores absorb at low wavelengths (~200-210 nm). sielc.com To enhance sensitivity and selectivity, derivatization with a fluorescent tag can be employed, followed by fluorescence detection. mdpi.compsu.edu UPLC offers the advantage of faster analysis times and improved resolution. nih.gov

Given the chiral nature of the molecule, chiral HPLC is essential for separating the (3S) enantiomer from its (3R) counterpart. rsc.org This is typically achieved using a chiral stationary phase (CSP). chiraltech.com The separation of enantiomers is a critical step in resolution, a process used to isolate a single enantiomer from a racemic mixture. libretexts.orglibretexts.orgpressbooks.pub

Gas Chromatography (GC): Direct analysis of carboxylic acids by GC is challenging due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation. lmaleidykla.lt Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) ether. lmaleidykla.lt A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton into a trimethylsilyl (B98337) group. lmaleidykla.lt Following derivatization, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. mdpi.com

Table 3: Chromatographic Methods for the Analysis of this compound

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection | Sample Preparation | Purpose |

| HPLC/UPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., H₃PO₄, formic acid) | UV (low wavelength, ~210 nm), MS, ELSD | Dissolution in a suitable solvent. | Purity assessment, quantification. mdpi.comnih.gov |

| Chiral HPLC | Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) | Typically a non-polar organic solvent mixture (e.g., hexane/isopropanol) | UV, Polarimeter | Dissolution in mobile phase. | Separation of (3S) and (3R) enantiomers, determination of enantiomeric excess (ee). rsc.orgchiraltech.com |

| GC | Polar capillary column (e.g., wax-based) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization (FID), Mass Spectrometry (MS) | Derivatization required : Conversion to a volatile ester (e.g., methyl ester) or silyl ether (e.g., with BSTFA). lmaleidykla.lt | Purity assessment, identification of volatile impurities. mdpi.com |

Industrial Research Applications of 3s 5 Oxooxolane 3 Carboxylic Acid Non Clinical Focus

Agrochemical Research (e.g., Herbicidal Agents)